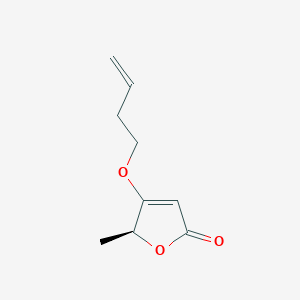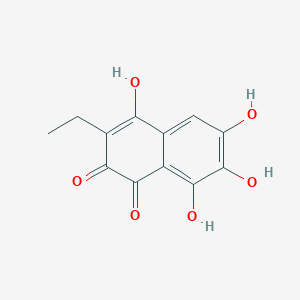
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione is a chemical compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes an ethyl group and multiple hydroxyl groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the oxidation of 6-ethyl-1,5,7,8-tetrahydroxynaphthalene using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and other electrophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex naphthoquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, further enhancing its biological effects .
Comparaison Avec Des Composés Similaires
6-Ethyl-1,5,7,8-tetrahydroxynaphthalene-2,3-dione can be compared with other naphthoquinone derivatives, such as:
1,4-Naphthoquinone: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Methyl-1,4-naphthoquinone (Menadione): Contains a methyl group instead of an ethyl group, which may alter its biological activity.
Plumbagin: Contains a hydroxyl group at a different position, leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
823806-40-2 |
|---|---|
Formule moléculaire |
C12H10O6 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
3-ethyl-4,6,7,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O6/c1-2-4-8(14)5-3-6(13)10(16)12(18)7(5)11(17)9(4)15/h3,13-14,16,18H,2H2,1H3 |
Clé InChI |
BVMBXPSPNCMTRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC(=C(C(=C2C(=O)C1=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


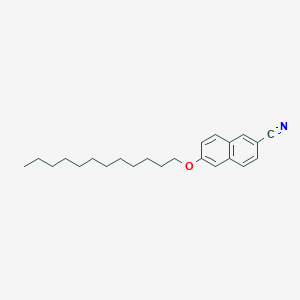
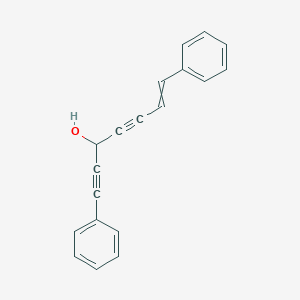
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
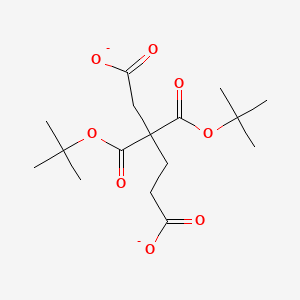
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
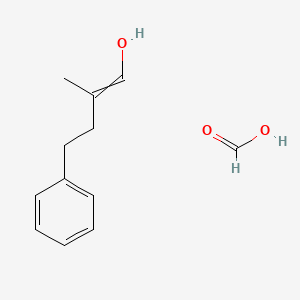
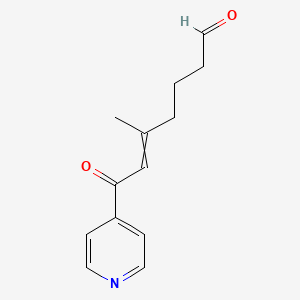
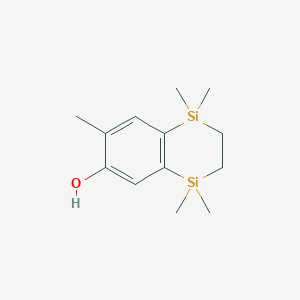
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)


